![molecular formula C11H12N2O2S B460505 2-[(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid CAS No. 317324-72-4](/img/structure/B460505.png)

2-[(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

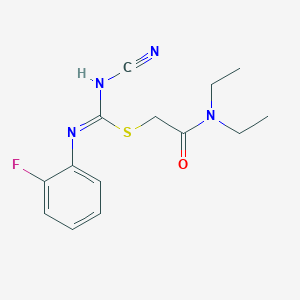

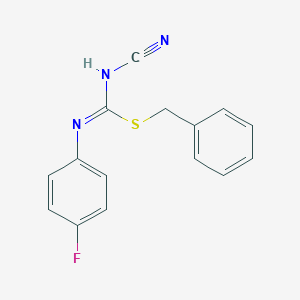

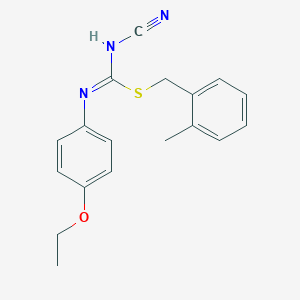

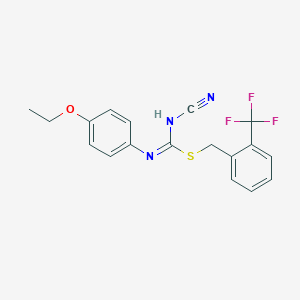

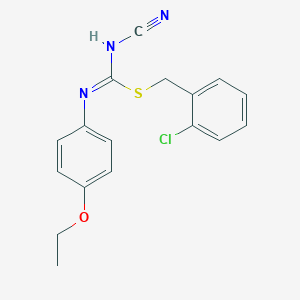

2-[(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid is a chemical compound with the molecular formula C11H12N2O2S . It is a complex organic molecule that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring in this compound is substituted with cyano, methyl, and sulfanyl groups .

Molecular Structure Analysis

The molecular structure of 2-[(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid consists of a pyridine ring substituted with cyano, methyl, and sulfanyl groups . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid include its molecular weight, which is 236.29 g/mol . Other properties such as melting point, boiling point, solubility, and spectral data can be determined through experimental methods.Wissenschaftliche Forschungsanwendungen

Pharmacological Properties and Therapeutic Efficacy

Compounds similar to 2-[(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid have been reviewed for their pharmacological properties and therapeutic efficacy in various diseases. For example, Sulindac, a substituted indene acetic acid, is a non-steroidal anti-inflammatory drug used in rheumatoid arthritis and other periarticular diseases. Its efficacy and tolerance in clinical use highlight the importance of exploring related compounds for potential therapeutic applications (Brogden et al., 2012).

Corrosion Inhibition

Organic compounds with similar structural features have been investigated as corrosion inhibitors for industrial applications. Their ability to form protective layers on metal surfaces in acidic solutions demonstrates the potential for such compounds to be used in material science and engineering to prevent metal corrosion (Goyal et al., 2018).

Organic Synthesis and Pharmacology

The structural motif found in 2-oxo-3-cyanopyridine derivatives, which could be related to the compound , has been the focus of research due to their diverse biological activities. These include anticancer, antibacterial, antifungal, and cardiotonic agents, highlighting the broad range of potential pharmacological applications of these compounds (Ghosh et al., 2015).

Extraction and Separation Technologies

Studies on the use of organic solvents and supercritical fluids for the extraction of carboxylic acids from aqueous solutions have revealed efficient methods for separating these compounds, demonstrating the relevance of chemical engineering and process optimization in the utilization of complex molecules (Djas & Henczka, 2018).

Wirkmechanismus

- As an ambident nucleophile, cyanoacetohydrazide can react at multiple sites, including the carbon atom of the carbonyl group (position 3) and the carbon atom of the nitrile function (position 5). Electrophiles can also attack the carbon atom of the active methylene group (position 4) and the nitrogen atoms of the hydrazine portion (positions 1 and 2) .

Target of Action

Mode of Action

Eigenschaften

IUPAC Name |

2-(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-6-7(2)9(4-12)11(13-8(6)3)16-5-10(14)15/h5H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCNBFPZOZJIHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N=C1C)SCC(=O)O)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-methoxyanilino)-2-oxoethyl] N-cyano-N'-(3-fluorophenyl)carbamimidothioate](/img/structure/B460431.png)

![2-oxo-2-[(1-phenylethyl)amino]ethyl N'-cyano-N-phenylimidothiocarbamate](/img/structure/B460432.png)

![2-methylbenzyl N'-cyano-N-[3-(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B460433.png)

![[2-(cyclopropylamino)-2-oxoethyl] N-cyano-N'-(4-ethoxyphenyl)carbamimidothioate](/img/structure/B460444.png)

![3-methoxybenzyl N'-cyano-N-[3-(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B460445.png)